Naltrindole hydrochloride

Description

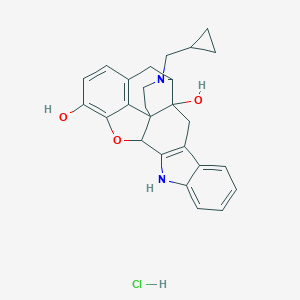

Structure

3D Structure of Parent

Properties

CAS No. |

111469-81-9 |

|---|---|

Molecular Formula |

C26H27ClN2O3 |

Molecular Weight |

451.0 g/mol |

IUPAC Name |

(1S,2R,13R,21R)-22-(cyclopropylmethyl)-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;hydrochloride |

InChI |

InChI=1S/C26H26N2O3.ClH/c29-19-8-7-15-11-20-26(30)12-17-16-3-1-2-4-18(16)27-22(17)24-25(26,21(15)23(19)31-24)9-10-28(20)13-14-5-6-14;/h1-4,7-8,14,20,24,27,29-30H,5-6,9-13H2;1H/t20-,24+,25+,26+;/m1./s1 |

InChI Key |

KNJKRQXCFJCQHC-UZEHISEMSA-N |

Isomeric SMILES |

C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Canonical SMILES |

C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=CC=CC=C8N6.Cl |

Appearance |

Assay:≥98%A crystalline solid |

Synonyms |

(4bS,8R,8aR,14bR)-7-(cyclopropylmethyl)-5,6,7,8,8a,9,14,14b-octahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a-diol hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to the Mechanism of Action of Naltrindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core mechanism of action of naltrindole (B39905) hydrochloride, a potent and highly selective delta-opioid receptor antagonist. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into its molecular interactions, signaling pathways, and experimental characterization.

Core Mechanism of Action: Selective Delta-Opioid Receptor Antagonism

Naltrindole hydrochloride's primary mechanism of action is its function as a highly selective competitive antagonist of the delta-opioid receptor (δ-OR).[1][2] It was developed as a non-peptide analog of the endogenous opioid enkephalin.[1] The attachment of an indole (B1671886) moiety to the C-ring of the naltrexone (B1662487) morphinan (B1239233) structure confers high affinity and selectivity for the δ-OR.[1]

The crystal structure of naltrindole in complex with the mouse δ-OR has been elucidated, providing a structural basis for its selectivity.[3][4] The binding pocket of opioid receptors can be conceptualized into two regions: a highly conserved lower part responsible for binding the common "message" pharmacophore of opioid ligands (a phenolic hydroxyl and a positive charge), and a more divergent upper "address" region that determines subtype selectivity.[3][4] In the δ-OR, the residue Leucine 300 (Leu7.35) in the upper binding pocket accommodates the indole group of naltrindole.[4] In contrast, the corresponding residues in the mu-opioid receptor (μ-OR) (Tryptophan 318) and kappa-opioid receptor (κ-OR) (Tyrosine 312) create steric hindrance, preventing high-affinity binding of naltrindole.[4]

As an antagonist, naltrindole binds to the δ-OR but does not induce the conformational changes necessary for receptor activation and downstream signaling. Instead, it competitively blocks the binding of endogenous and exogenous δ-OR agonists, thereby inhibiting their effects. The affinity of naltrindole for the delta binding site is enhanced in the presence of sodium ions and 5'-guanylylimidophosphate.[5]

While its primary action is through δ-OR antagonism, some studies suggest that naltrindole may also exert effects through non-opioid receptor-mediated pathways, particularly in relation to immunosuppression and antiproliferative activity.[6] For instance, naltrindole has been shown to inhibit the proliferation of human multiple myeloma cells via a non-opioid receptor signaling pathway.[6]

Quantitative Data: Binding Affinity and Selectivity

The following tables summarize the quantitative data for naltrindole hydrochloride's binding affinity and selectivity across different opioid receptor subtypes.

| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Reference |

| Ki | 0.02 nM | 8.1 nM | 2.7 nM | [7][8] |

| pIC50 | 9.65 ± 0.15 | 7.24 ± 0.04 | 8.42 ± 0.06 | [8] |

| pKB | 9.7 | 8.3 | 7.5 | [5] |

| Kd | 0.08 ± 0.02 nM | - | - | [9] |

Table 1: Binding Affinity and Selectivity of Naltrindole Hydrochloride for Opioid Receptors.

Signaling Pathways

Naltrindole, by antagonizing the δ-OR, prevents the activation of downstream signaling cascades typically initiated by agonist binding. The δ-OR is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o). Agonist activation of the δ-OR leads to the dissociation of the G-protein subunits (Gα and Gβγ), which in turn modulate the activity of various effector proteins. Naltrindole blocks these events.

Some studies have also indicated that naltrindole can act as a biased agonist, particularly in mutated receptors. For example, mutations in the sodium-coordinating residues of the δ-OR can transform naltrindole into a potent β-arrestin-biased agonist.[10]

Naltrindole's antagonistic effect on δ-OR signaling.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to characterize the mechanism of action of naltrindole hydrochloride.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) and density (Bmax) of naltrindole for the δ-OR, as well as its selectivity versus other opioid receptors.

Materials:

-

[3H]naltrindole (radioligand)

-

Unlabeled naltrindole hydrochloride

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO cells or brain tissue)

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation vials and scintillation cocktail

-

Filtration apparatus

-

Liquid scintillation counter

Protocol:

-

Prepare cell membrane homogenates expressing the target opioid receptor.

-

In a series of tubes, add a constant concentration of [3H]naltrindole.

-

For competition binding, add increasing concentrations of unlabeled naltrindole hydrochloride (or other competing ligands). For saturation binding, add increasing concentrations of [3H]naltrindole.

-

To determine non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone) to a set of tubes.

-

Add the cell membrane preparation to each tube to initiate the binding reaction.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Analyze the data using non-linear regression analysis to determine Kd, Bmax, Ki, and IC50 values.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following receptor stimulation and is used to determine if a ligand is an agonist, antagonist, or inverse agonist.

Materials:

-

[³⁵S]GTPγS (radioligand)

-

Cell membranes expressing the δ-OR and associated G-proteins

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

GDP (Guanosine diphosphate)

-

Unlabeled GTPγS

-

Test compounds (agonists and naltrindole)

Protocol:

-

Prepare cell membrane homogenates.

-

Pre-incubate the membranes with GDP to ensure G-proteins are in their inactive state.

-

In a series of tubes, add the cell membranes, [³⁵S]GTPγS, and either buffer (basal binding), a known agonist (stimulatory control), or the test compound (naltrindole).

-

To test for antagonism, incubate the membranes with naltrindole before adding a known agonist.

-

Incubate the reaction mixture at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer.

-

Quantify the filter-bound radioactivity using a liquid scintillation counter.

-

Data is expressed as the percentage of stimulation over basal levels. Antagonist activity is determined by the ability of naltrindole to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Workflow for characterizing naltrindole hydrochloride.

Conclusion

Naltrindole hydrochloride is a cornerstone pharmacological tool for studying the delta-opioid system. Its high affinity and selectivity for the δ-OR, underpinned by a well-defined structural basis, make it an invaluable antagonist for both in vitro and in vivo research. While its primary mechanism is the competitive blockade of δ-OR-mediated signaling, the potential for non-opioid receptor-mediated effects warrants further investigation. This guide provides a comprehensive technical overview to aid researchers and drug development professionals in their exploration of this important molecule.

References

- 1. Naltrindole - Wikipedia [en.wikipedia.org]

- 2. wikiwand.com [wikiwand.com]

- 3. Structure of the δ-opioid receptor bound to naltrindole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. apexbt.com [apexbt.com]

- 8. researchgate.net [researchgate.net]

- 9. [3H]naltrindole: a potent and selective ligand for labeling delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular Control of δ-Opioid Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Naltrindole Hydrochloride: A Technical Guide to its Function as a Delta-Opioid Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrindole (B39905) hydrochloride is a potent, cell-permeable, and highly selective non-peptide antagonist for the delta-opioid receptor (δ-opioid receptor or DOR).[1][2][3] Developed as a non-peptide analog of the endogenous opioid enkephalin, its structure allows it to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo biomedical research.[2][3][4] The attachment of an indole (B1671886) molecule to the naltrexone (B1662487) morphinan (B1239233) base confers high affinity and remarkable selectivity for the δ-opioid receptor.[2][4] This guide provides an in-depth overview of its core function, mechanism of action, quantitative pharmacological data, and key experimental protocols.

Core Function and Mechanism of Action

The primary function of Naltrindole is to act as a competitive antagonist at the δ-opioid receptor, a G-protein coupled receptor (GPCR).[5] It exerts its effect by binding to the orthosteric site of the receptor, thereby blocking the binding and subsequent signal transduction of endogenous δ-opioid agonists (e.g., enkephalins) and exogenous δ-selective agonist drugs.[6][7]

The δ-opioid receptor is coupled to inhibitory G-proteins (Gi/o). Agonist binding typically leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulates ion channels. By blocking agonist binding, Naltrindole prevents these downstream signaling events. Its antagonist activity is considered "neutral," meaning it does not have intrinsic activity on its own but effectively reverses or prevents the actions of agonists.[5] The high selectivity of Naltrindole makes it an essential pharmacological tool for differentiating the physiological and pathological roles of the δ-opioid receptor from those of the mu (μ)- and kappa (κ)-opioid receptors.

While its primary role is a DOR antagonist, some studies have reported non-opioid receptor-dependent effects, such as the inhibition of multiple myeloma cell proliferation, suggesting its mechanism of action can be context-dependent.[1][8]

References

- 1. apexbt.com [apexbt.com]

- 2. Naltrindole - Wikipedia [en.wikipedia.org]

- 3. Naltrindole solid 111469-81-9 [sigmaaldrich.com]

- 4. Naltrindole [bionity.com]

- 5. Discovery of Novel Delta Opioid Receptor (DOR) Inverse Agonist and Irreversible (Non-Competitive) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Delta opioid antagonist, naltrindole, selectively blocks analgesia induced by DPDPE but not DAGO or morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Genesis and Pharmacological Journey of Naltrindole: A Technical Guide

For Immediate Release

A Deep Dive into the Discovery, Synthesis, and In-Depth Pharmacological Profile of a Landmark Delta-Opioid Receptor Antagonist

This technical guide provides a comprehensive overview of the discovery and history of naltrindole (B39905) hydrochloride, a cornerstone tool in opioid research. Tailored for researchers, scientists, and drug development professionals, this document delves into the seminal studies that established its significance, presenting key data, detailed experimental methodologies, and visual representations of its mechanism of action.

Discovery and Historical Context

Naltrindole hydrochloride emerged from the pioneering work of Portoghese and his colleagues in the late 1980s. Their research was driven by the need for a non-peptide, highly selective antagonist for the delta (δ)-opioid receptor. The design of naltrindole was a strategic application of the "message-address" concept, where the naltrexone (B1662487) scaffold (the "message") was modified with an indole (B1671886) moiety (the "address") to confer high affinity and selectivity for the δ-opioid receptor.[1][2] This innovative approach successfully yielded a potent and selective tool that has been instrumental in elucidating the physiological and pathological roles of the δ-opioid receptor system.

Synthesis

The synthesis of naltrindole is classically achieved through a Fischer indolization reaction. This involves the acid-catalyzed reaction of naltrexone with phenylhydrazine. The process entails the formation of a phenylhydrazone intermediate, which then undergoes a[3][3]-sigmatropic rearrangement to form the indole ring fused to the naltrexone C-ring. The hydrochloride salt is subsequently formed to enhance solubility and stability for experimental use.

Pharmacological Profile

Naltrindole hydrochloride is characterized by its high affinity and selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors. This selectivity has made it an invaluable pharmacological tool for differentiating the functions of the various opioid receptor subtypes.

Binding Affinity

The binding affinity of naltrindole hydrochloride to opioid receptors is typically determined through radioligand binding assays. These assays measure the displacement of a radiolabeled ligand from the receptor by naltrindole. The affinity is commonly expressed as the inhibition constant (Ki).

| Receptor Subtype | Reported Ki (nM) |

| Delta (δ) | 0.02 - 0.3 |

| Mu (μ) | 6 - 64 |

| Kappa (κ) | 10 - 66 |

Note: Ki values can vary depending on the specific radioligand, tissue preparation, and assay conditions used.

Functional Antagonism

The antagonist properties of naltrindole are functionally characterized using isolated tissue preparations, most notably the guinea pig ileum and the mouse vas deferens. In these assays, naltrindole's ability to inhibit the effects of opioid agonists is quantified, often expressed as the pA2 value or the equilibrium dissociation constant (Ke).

| Preparation | Agonist | Reported pA2 / pKB |

| Mouse Vas Deferens | δ-selective agonists | 9.7 |

| Mouse Vas Deferens | μ-selective agonists | 8.3 |

| Mouse Vas Deferens | κ-selective agonists | 7.5 |

Note: pA2 and pKB values are logarithmic measures of antagonist potency. A higher value indicates greater potency.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a typical competitive radioligand binding assay to determine the affinity of naltrindole for opioid receptors.

Materials:

-

Membrane preparations from cells expressing the desired opioid receptor subtype (e.g., CHO or HEK293 cells) or from brain tissue.

-

Radioligand (e.g., [³H]-naltrindole, [³H]-DPDPE for δ-receptors).

-

Naltrindole hydrochloride.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding determinator (e.g., 10 µM naloxone).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the membrane preparation with a fixed concentration of radioligand and varying concentrations of naltrindole hydrochloride in the binding buffer.

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand like naloxone.

-

Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Guinea Pig Ileum and Mouse Vas Deferens Assays

These ex vivo assays assess the functional antagonist activity of naltrindole.

Materials:

-

Male guinea pigs or mice.

-

Krebs-Henseleit solution (or similar physiological salt solution).

-

Organ bath with stimulating electrodes and a force transducer.

-

Opioid agonist (e.g., a δ-selective agonist like DPDPE for the mouse vas deferens).

-

Naltrindole hydrochloride.

Procedure:

-

Isolate the ileum from a guinea pig or the vas deferens from a mouse and mount it in an organ bath containing oxygenated physiological salt solution at 37°C.

-

Electrically stimulate the tissue to induce contractions.

-

Administer an opioid agonist to the bath, which will inhibit the electrically induced contractions in a concentration-dependent manner.

-

After establishing a stable agonist response, introduce naltrindole hydrochloride to the bath and allow it to equilibrate.

-

Re-determine the concentration-response curve for the agonist in the presence of naltrindole.

-

The antagonist potency (pA₂ or Ke) is calculated from the rightward shift of the agonist concentration-response curve.

Signaling Pathways and Mechanism of Action

Naltrindole exerts its effects by competitively binding to the δ-opioid receptor, a G protein-coupled receptor (GPCR). This binding prevents the endogenous opioid peptides (enkephalins and endorphins) or exogenous agonists from activating the receptor.

Caption: Naltrindole's antagonism of the δ-opioid receptor.

Upon agonist binding, the δ-opioid receptor typically couples to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels. Naltrindole, by blocking agonist binding, prevents these downstream signaling events.

Experimental Workflow for Characterization

The characterization of a novel δ-opioid receptor antagonist like naltrindole follows a structured workflow.

References

An In-depth Technical Guide on the Core Structure of Naltrindole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrindole (B39905) hydrochloride is a cornerstone tool in opioid research, renowned for its high potency and selectivity as a delta-opioid receptor (δ-OR) antagonist. This technical guide provides a comprehensive overview of the core structural and functional aspects of naltrindole hydrochloride. It delves into its chemical properties, synthesis, mechanism of action, and the signaling pathways it modulates. Detailed experimental protocols for its synthesis and key in vitro assays are provided to facilitate its application in research and drug development. All quantitative data are summarized in structured tables for ease of comparison, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Properties

Naltrindole hydrochloride is a semi-synthetic opioid antagonist derived from naltrexone (B1662487). Its chemical structure is characterized by the fusion of an indole (B1671886) ring to the C6 and C7 positions of the morphinan (B1239233) scaffold. This structural modification is crucial for its high affinity and selectivity for the δ-OR.

Table 1: Physicochemical Properties of Naltrindole Hydrochloride

| Property | Value | Reference(s) |

| IUPAC Name | (4bS,8R,8aS,14bR)-7-(cyclopropylmethyl)-5,6,7,8,14,14b-hexahydro-4,8-methanobenzofuro[2,3-a]pyrido[4,3-b]carbazole-1,8a(9H)-diol, monohydrochloride | [1] |

| Synonyms | NTI hydrochloride | [2] |

| CAS Number | 111469-81-9 | [2] |

| Molecular Formula | C₂₆H₂₆N₂O₃ · HCl | [2] |

| Molecular Weight | 450.96 g/mol | [2] |

| Appearance | Off-white solid | [2] |

| Solubility | Methanol: 4.5 mg/mL, Water: 8 mg/mL | [3] |

| Storage Temperature | -20°C | [2] |

Synthesis of Naltrindole Hydrochloride

The primary synthetic route to naltrindole hydrochloride is the Fischer indole synthesis, which involves the reaction of naltrexone with phenylhydrazine (B124118) in the presence of an acid catalyst.[4] An environmentally friendly modification of this method utilizes water as the solvent.[5][6]

Experimental Protocol: Fischer Indole Synthesis of Naltrindole Hydrochloride in Water[5][6]

Materials:

-

Naltrexone hydrochloride

-

Phenylhydrazine hydrochloride

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve naltrexone hydrochloride (1 equivalent) and phenylhydrazine hydrochloride (1.2 equivalents) in deionized water.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product, naltrindole hydrochloride, will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid product with cold deionized water to remove any unreacted starting materials and impurities.

-

Dry the purified naltrindole hydrochloride under vacuum.

Mechanism of Action and Pharmacology

Naltrindole hydrochloride is a potent and selective antagonist of the delta-opioid receptor (δ-OR), a G protein-coupled receptor (GPCR). It exhibits significantly higher affinity for the δ-OR compared to the mu-opioid receptor (μ-OR) and kappa-opioid receptor (κ-OR).[7]

Table 2: Opioid Receptor Binding Affinity of Naltrindole Hydrochloride

| Receptor Subtype | Ki (nM) | pIC50 | Reference(s) |

| Delta (δ) | 0.02 - 0.3 | 9.6 - 9.7 | [1],[7] |

| Mu (μ) | 6 - 64 | 7.2 - 8.3 | [1],[7] |

| Kappa (κ) | 10 - 66 | 7.2 - 7.5 | [1],[7] |

Table 3: Functional Activity of Naltrindole Hydrochloride

| Assay | Parameter | Value | Cell Line | Reference(s) |

| cAMP Inhibition | IC50 | 0.81 µM | HEK-MOR | [1] |

| [³⁵S]GTPγS Binding | pIC50 | 9.41 | CHO | [8] |

| Calcium Response | pKd | 7.95 | CHO | [8] |

| Anti-proliferative (SCLC) | IC50 | 25 - 55 µM | NCI-H69, NCI-H345, NCI-H510 | [9] |

Signaling Pathways

As an antagonist, naltrindole hydrochloride blocks the downstream signaling cascades typically initiated by δ-OR agonists. The δ-OR primarily couples to inhibitory G proteins (Gαi/o), which, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[10] Furthermore, naltrindole has been shown to inhibit the Akt/PKB signaling pathway and modulate the PKC/ERK pathway.[11]

Experimental Protocols

Radioligand Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the δ-OR using [³H]-naltrindole.[12]

Materials:

-

Membrane preparation from cells expressing δ-OR (e.g., CHO or HEK293 cells)

-

[³H]-naltrindole (radioligand)

-

Unlabeled naltrindole (for non-specific binding)

-

Test compound

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter and scintillation fluid

Procedure:

-

In a 96-well plate, add the binding buffer.

-

Add increasing concentrations of the unlabeled test compound.

-

For total binding, add binding buffer instead of the test compound.

-

For non-specific binding, add a high concentration of unlabeled naltrindole (e.g., 10 µM).

-

Add [³H]-naltrindole at a final concentration close to its Kd value.

-

Add the membrane preparation (10-20 µg of protein per well).

-

Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters.

-

Wash the filters three times with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the Ki of the test compound using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by a GPCR agonist and the blockade of this activation by an antagonist like naltrindole.[13][14]

Materials:

-

Membrane preparation from cells expressing δ-OR

-

[³⁵S]GTPγS

-

GDP

-

δ-OR agonist (e.g., SNC80)

-

Naltrindole hydrochloride

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of naltrindole hydrochloride.

-

In a 96-well plate, add the assay buffer, GDP (final concentration 10-100 µM), and the diluted naltrindole.

-

Add the membrane suspension (10-20 µg of protein per well).

-

Pre-incubate the plate at 30°C for 15 minutes.

-

Add a fixed concentration of the δ-OR agonist.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration 0.05-0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Terminate the assay by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the plate and measure the radioactivity.

-

Plot the data to determine the IC50 of naltrindole.

Conclusion

Naltrindole hydrochloride remains an indispensable pharmacological tool for the investigation of the delta-opioid receptor system. Its well-defined structure, high potency, and selectivity make it an ideal antagonist for in vitro and in vivo studies. This guide provides a comprehensive resource for researchers, offering detailed information on its chemical properties, synthesis, and pharmacological function, along with practical experimental protocols to facilitate its use in the laboratory. A thorough understanding of naltrindole's mechanism of action and its effects on cellular signaling pathways is crucial for the continued exploration of the therapeutic potential of targeting the delta-opioid receptor.

References

- 1. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Naltrindole solid 111469-81-9 [sigmaaldrich.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Naltrindole - Wikipedia [en.wikipedia.org]

- 5. Fischer indole synthesis in water: simple, efficient preparation of naltrindole, naltriben and analogs - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. naltrindole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. merckmillipore.com [merckmillipore.com]

- 10. Receptor heterodimerization leads to a switch in signaling: β-arrestin2-mediated ERK activation by μ-δ opioid receptor heterodimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 12. benchchem.com [benchchem.com]

- 13. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 14. benchchem.com [benchchem.com]

Naltrindole Hydrochloride: An In-depth Technical Guide

Naltrindole (B39905) hydrochloride is a highly potent and selective non-peptide delta-opioid receptor (DOR) antagonist. Its remarkable affinity and selectivity have established it as an indispensable pharmacological tool for researchers investigating the multifaceted roles of the delta-opioid system in neuroscience, pharmacology, and drug development. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, experimental applications, and the signaling pathways it modulates.

Chemical and Physical Properties

Naltrindole hydrochloride is a crystalline solid, typically appearing as a white or off-white powder.[1] Its chemical structure is derived from naltrexone, an opioid receptor antagonist. The key quantitative properties are summarized below.

| Property | Value |

| CAS Number | 111469-81-9[2] |

| Molecular Formula | C₂₆H₂₆N₂O₃ • HCl |

| Molecular Weight | 450.96 g/mol [3] |

| Appearance | White to off-white solid[1] |

| Melting Point | 274-276°C (for the related compound, Naltrexone HCl) |

| Solubility | Water: up to 25 mM DMSO: up to 100 mM Ethanol: 10 mg/ml[4] Methanol: 4.5 mg/mL[1] |

| Storage | Store at -20°C, desiccated[1] |

Pharmacological Profile

The defining characteristic of naltrindole is its high affinity and exceptional selectivity for the delta-opioid receptor over the mu- and kappa-opioid receptors. This allows for the specific blockade of DOR-mediated effects in both in vitro and in vivo studies.

| Parameter | Value | Receptor Type |

| Binding Affinity (Ki) | 0.02 - 0.031 nM[5][6][7] | δ-Opioid Receptor |

| Binding Affinity (Ki) | 3.8 - 64 nM[4][6] | μ-Opioid Receptor |

| Binding Affinity (Ki) | 10 - 332.7 nM[4][6] | κ-Opioid Receptor |

| Selectivity | ~223-fold vs. μ-opioid receptor[8][9] | - |

| Selectivity | ~346-fold vs. κ-opioid receptor[8][9] | - |

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity (Ki) of naltrindole hydrochloride for the delta-opioid receptor using cell membranes expressing the receptor and a radiolabeled ligand.

Objective: To quantify the competitive interaction of naltrindole hydrochloride with a selective radioligand at the delta-opioid receptor.

Materials:

-

Cell membranes (e.g., from CHO cells expressing human DOR)

-

Radioligand: [³H]-DPDPE or similar δ-selective agonist/antagonist

-

Naltrindole hydrochloride (unlabeled competitor)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

Microplate scintillation counter

Methodology:

-

Preparation: Thaw the cell membranes on ice. Prepare serial dilutions of naltrindole hydrochloride in the assay buffer.

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd value, and the serially diluted naltrindole hydrochloride.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at a controlled temperature (e.g., 25°C) for 60-90 minutes to reach equilibrium.

-

Termination: Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters into scintillation vials (or a compatible microplate), add scintillation fluid, and allow to equilibrate.

-

Data Acquisition: Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Analysis: Plot the CPM against the logarithm of the naltrindole hydrochloride concentration. Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value, which can then be converted to the Ki value using the Cheng-Prusoff equation.

Caption: A generalized workflow for determining antagonist binding affinity.

Mechanism of Action and Signaling Pathways

The delta-opioid receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Naltrindole hydrochloride acts as a competitive antagonist, binding to the receptor's active site and preventing the binding and action of endogenous or exogenous agonists.

By blocking agonist binding, naltrindole prevents the initiation of the following downstream signaling events:

-

Inhibition of Adenylyl Cyclase: Prevents the Gi/o-mediated inhibition of adenylyl cyclase, thereby blocking the decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Blocks the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type voltage-gated calcium channels. This prevents agonist-induced neuronal hyperpolarization and reduction of neurotransmitter release.

-

MAPK Pathway: Prevents the agonist-induced activation of the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is implicated in cellular proliferation and plasticity.

Caption: Naltrindole blocks agonist binding, preventing Gi/o-mediated signaling.

References

- 1. Cas 111469-81-9,NALTRINDOLE HYDROCHLORIDE | lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. caymanchem.com [caymanchem.com]

- 5. apexbt.com [apexbt.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Naltrindole hydrochloride CAS:111469-81-9 LM8BR02533IN - 联迈生物官方商城-联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]

- 8. Naltrindole hydrochloride | CAS:111469-81-9 | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. Naltrindole hydrochloride | CAS 111469-81-9 | Tocris Bioscience [tocris.com]

Preclinical Profile of Naltrindole Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide competitive antagonist of the delta-opioid receptor (δ-opioid receptor or DOR).[1][2] Developed as a non-peptide analog of the endogenous opioid enkephalin, it was designed to cross the blood-brain barrier, making it a valuable tool for biomedical research.[1] Its high affinity and selectivity have established it as a critical pharmacological instrument for investigating the physiological and pathophysiological roles of the δ-opioid receptor in the central and peripheral nervous systems. This document provides a comprehensive overview of the preclinical data available for naltrindole hydrochloride, focusing on its pharmacology, mechanism of action, and key experimental findings.

Pharmacology

Mechanism of Action

Naltrindole exerts its effects by competitively blocking the binding of endogenous and exogenous agonists to the δ-opioid receptor. The δ-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins of the Gi/o family.[3] Upon agonist binding, the receptor would typically initiate a signaling cascade that leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, activation of inwardly rectifying potassium (K+) channels, and inhibition of voltage-gated calcium (Ca2+) channels.[3] This cascade collectively results in reduced neuronal excitability and neurotransmitter release.

By occupying the receptor's binding site without activating it, naltrindole prevents this intracellular signaling cascade, thereby antagonizing the effects of δ-opioid agonists.[3]

Caption: Naltrindole blocks agonist binding to the δ-opioid receptor, preventing Gi/o protein activation.

Binding Affinity and Selectivity

Naltrindole demonstrates exceptionally high affinity for the δ-opioid receptor, with dissociation constants (Kd) in the picomolar to low nanomolar range.[4][5] Its selectivity for the δ-opioid receptor over the mu (μ)- and kappa (κ)-opioid receptors is a key feature, making it a precise tool for research.

| Parameter | δ-Opioid Receptor | μ-Opioid Receptor | κ-Opioid Receptor | Species/Tissue | Reference |

| pIC50 | 9.6 | 7.8 | 7.2 | Mouse (Binding Assay) | [1] |

| pKB | 9.7 | 8.3 | 7.5 | Mouse Vas Deferens | [1] |

| Ki (nM) | 0.02 | 64 | 66 | Cloned Human Receptors | [5][6] |

| Kd (pM) | 37.0 +/- 3.0 | - | - | Rat Brain | [7] |

| Kd (pM) | 56.2 (41.8-75.7) | - | - | Mouse Brain | [8] |

Table 1: Binding Affinity and Selectivity of Naltrindole Hydrochloride. pIC50 is the negative logarithm of the half-maximal inhibitory concentration. pKB is the negative logarithm of the antagonist dissociation constant. Ki is the inhibition constant. Kd is the equilibrium dissociation constant.

Functional Antagonism

Functional assays, such as the GTPγS binding assay, confirm that naltrindole acts as a competitive antagonist. It effectively blocks agonist-stimulated G-protein activation, a primary step in opioid receptor signaling. In vivo studies have repeatedly demonstrated its ability to antagonize the effects of selective δ-opioid agonists. For example, in mice, naltrindole (20 mg/kg, s.c.) antagonizes the effects of the δ-selective agonist DSLET without affecting the antinociceptive effects of μ- or κ-agonists like morphine or U50488H.[5]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for naltrindole, such as half-life, bioavailability, and clearance rates, are not extensively reported in publicly available literature. However, its design as a non-peptide molecule allows it to cross the blood-brain barrier.[1] In vivo studies in rats indicate a long duration of action; a 15 mg/kg dose can suppress alcohol intake for at least 8 hours, with a split-dose regimen extending this effect to 28 hours.[9] This suggests significant tissue retention or a long metabolic half-life. Studies using radiolabeled naltrindole show accumulation in brain regions rich in δ-opioid receptors, such as the striatum and cortex.

Key Preclinical In Vivo Findings

Naltrindole has been instrumental in elucidating the role of the δ-opioid receptor in various physiological processes, particularly in the domains of addiction and pain.

-

Addiction and Reward: Naltrindole has been shown to attenuate behaviors associated with addiction. In rats selectively bred for alcohol preference, naltrindole reduces both alcohol and saccharin (B28170) intake.[9] It also prevents the development of sensitization to the rewarding effects of cocaine in a conditioned place preference paradigm, suggesting a critical role for δ-opioid receptors in the neuroadaptations underlying addiction.[10] Furthermore, it can suppress behavioral and biochemical changes associated with morphine withdrawal, indicating that δ-opioid receptors modulate the development of physical dependence.[11]

-

Analgesia: Naltrindole is used to confirm the involvement of δ-opioid receptors in pain modulation. It effectively reverses the antinociceptive effects of δ-opioid agonists in tests like the tail-immersion test in rats.[12]

-

Other Central Effects: When administered directly into the brain (intracisternally), naltrindole can potentiate the lethal effects of cocaine in rats, suggesting a central mechanism of action that may involve cardiovascular function.

Experimental Methodologies

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) and selectivity of a compound for its target receptor.

Caption: Key steps in determining naltrindole's binding affinity via competitive radioligand assay.

Protocol Outline:

-

Receptor Preparation: Crude membrane fractions are prepared from tissues (e.g., rat brain) or cells expressing the opioid receptor of interest. This involves homogenization in a lysis buffer followed by centrifugation to pellet the membranes. Protein concentration is determined via an assay like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]naltrindole or a selective δ-agonist like [³H]DPDPE), and varying concentrations of the unlabeled test compound (the competitor).

-

Total Binding: Membranes + Radioligand.

-

Non-specific Binding: Membranes + Radioligand + a high concentration of an unlabeled, non-selective antagonist (e.g., 10 µM Naloxone).

-

Competitive Binding: Membranes + Radioligand + serial dilutions of naltrindole.

-

-

Incubation: The plate is incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: Radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A non-linear regression analysis is used to determine the IC50 (the concentration of competitor that displaces 50% of the radioligand). The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent of G-protein activation following receptor stimulation, providing a measure of agonist efficacy and antagonist potency.

Protocol Outline:

-

Principle: In the presence of an agonist, the GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. An antagonist will inhibit this agonist-induced accumulation.

-

Reagents and Preparation:

-

Membranes: Prepared from cells expressing the δ-opioid receptor.

-

Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP. GDP is crucial as its concentration influences agonist potency.

-

Ligands: A δ-opioid receptor agonist (e.g., SNC80), naltrindole (the antagonist), and [³⁵S]GTPγS.

-

-

Assay Procedure:

-

In a 96-well plate, membranes are pre-incubated with varying concentrations of naltrindole.

-

A fixed concentration of the δ-agonist is then added to stimulate the receptors.

-

The reaction is initiated by the addition of [³⁵S]GTPγS.

-

The plate is incubated (e.g., 60 minutes at 30°C) with gentle shaking.

-

-

Termination and Detection: The reaction is stopped by rapid filtration, similar to the radioligand binding assay. The amount of [³⁵S]GTPγS bound to the G-proteins on the filter is quantified by scintillation counting.

-

Data Analysis: The ability of naltrindole to inhibit the agonist-stimulated [³⁵S]GTPγS binding is plotted, allowing for the determination of its potency as an antagonist (IC50 or pA2 value).

Conclusion

Naltrindole hydrochloride is an indispensable pharmacological tool characterized by its high potency and selectivity as a δ-opioid receptor antagonist. Its preclinical profile demonstrates robust and reliable antagonism in both in vitro and in vivo settings. The data summarized herein underscore its utility in dissecting the complex roles of the δ-opioid receptor system in neurotransmission, behavior, and disease, making it a cornerstone compound for researchers in pharmacology and drug development. While its pharmacodynamic properties are well-documented, a more detailed characterization of its pharmacokinetic profile would further enhance its application in preclinical modeling.

References

- 1. Naltrindole - Wikipedia [en.wikipedia.org]

- 2. The selectivity of the opioid antagonist, naltrindole, for delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of metabolites in urine and feces from rats dosed with the heterocyclic amine, 2-amino-3-methyl-9H-pyrido[2,3-b]indole (MeA alpha C) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Naltrindole [chemeurope.com]

- 6. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Delta-Opioid Receptors in Pain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of the delta-opioid receptor (DOR), a promising therapeutic target for the treatment of pain, particularly chronic pain.[1][2] Unlike traditional mu-opioid receptor (MOR) agonists, such as morphine, DOR agonists exhibit a pharmacological profile with potentially fewer adverse effects like respiratory depression, constipation, and abuse liability.[1][3] While their analgesic effects in acute pain models are often modest, their efficacy is significantly enhanced in persistent pain states, such as inflammatory and neuropathic pain.[3][4]

Quantitative Data on Delta-Opioid Receptor Agonist Efficacy

The analgesic efficacy of DOR agonists is often evaluated in preclinical models of pain. The data presented below summarizes key findings from studies assessing the antinociceptive effects of selective DOR agonists in rodent models of neuropathic pain, a condition where DOR function appears to be upregulated.[5][6] Efficacy is commonly measured as the Maximum Possible Effect (%MPE), and potency is often expressed as the dose required to produce 50% of the maximum effect (ED₅₀).

| Agonist | Pain Model | Administration Route | Peak Effect (%MPE) | ED₅₀ (μg) | Animal Model | Reference |

| Deltorphin II | Peripheral Nerve Injury (PNI) | Intrathecal | Enhanced vs. Sham | 4.524 (PNI) vs. 10.97 (Sham) | Rat | [6] |

| SRI-22141 (MOR-DOR agonist) | Chemotherapy-Induced Peripheral Neuropathy (CIPN) | Systemic | Equal or enhanced vs. Morphine | Not specified | Mouse | [7] |

| SNC80 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Not specified | Effective in inhibiting Ca2+ channels | Not specified | Rat | [4] |

Table 1: Summary of in vivo efficacy of selected delta-opioid receptor agonists in preclinical pain models. Note the enhanced potency (lower ED₅₀) of Deltorphin II in the neuropathic pain state compared to the control (sham) state.

Signaling Pathways of the Delta-Opioid Receptor

Delta-opioid receptors are G-protein-coupled receptors (GPCRs) that primarily couple to inhibitory Gαi/o proteins.[8] Agonist binding initiates a conformational change, leading to the dissociation of the G-protein heterotrimer into Gα and Gβγ subunits. These subunits then modulate downstream effectors to produce an overall inhibitory effect on neuronal excitability and neurotransmitter release.[8][9]

Key downstream effects include:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit directly inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit complex directly interacts with ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization. It also inhibits N-type voltage-gated calcium channels (VGCCs), reducing calcium influx and subsequent neurotransmitter release from presynaptic terminals.[10]

-

β-Arrestin Pathway: Like other GPCRs, DORs also signal through β-arrestin pathways, which are involved in receptor desensitization, internalization, and potentially distinct signaling outcomes.[9]

Below is a diagram illustrating the canonical Gi/o-coupled signaling pathway for the delta-opioid receptor.

Caption: Canonical Gi/o signaling pathway of the delta-opioid receptor (DOR).

An interesting feature of DORs is their subcellular localization. In a basal state, a significant portion of DORs resides in intracellular compartments.[2][11] However, under conditions of chronic pain or sustained opioid exposure, these receptors traffic to the plasma membrane, which is thought to underlie their enhanced analgesic efficacy in these states.[5][6][11]

Caption: Logical workflow of DOR trafficking in chronic pain states.

Key Experimental Protocols

The assessment of DOR-mediated analgesia relies on well-established preclinical behavioral and molecular assays.

These protocols are used to measure pain responses in animal models. The efficacy of a DOR agonist is determined by its ability to increase the latency to response or the threshold for withdrawal.

-

Thermal Nociception (Hargreaves Plantar Test):

-

Acclimate a rat or mouse on a glass surface within a plastic enclosure.

-

Position a radiant heat source (e.g., a high-intensity lamp) beneath the glass, targeting the plantar surface of the hind paw.

-

Activate the heat source and start a timer.

-

The timer stops automatically when the animal withdraws its paw. This withdrawal latency is recorded.

-

A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.

-

Administer the test compound (e.g., DOR agonist) and repeat measurements at set time points to assess the analgesic effect.

-

-

Mechanical Nociception (von Frey Test):

-

Place the animal on an elevated mesh floor, allowing access to the plantar surface of the paws.

-

Apply a series of calibrated von Frey filaments with increasing stiffness to the mid-plantar surface.

-

A positive response is a sharp withdrawal of the paw.

-

The 50% withdrawal threshold is determined using the up-down method. This threshold indicates the mechanical sensitivity.

-

Following drug administration, changes in the withdrawal threshold are measured to quantify mechanical antinociception.

-

Caption: A typical experimental workflow for assessing DOR agonist efficacy.

These protocols investigate the receptor's function at a molecular level.

-

[³⁵S]GTPγS Binding Assay: This assay measures agonist-induced G-protein activation.

-

Prepare cell membranes from tissue (e.g., spinal cord, brain) or cells expressing DORs.[1]

-

Incubate the membranes with the DOR agonist, GDP, and radiolabeled [³⁵S]GTPγS.

-

Agonist binding activates the G-protein, which then exchanges GDP for [³⁵S]GTPγS.

-

The reaction is stopped, and the membranes are collected by filtration.

-

The amount of bound [³⁵S]GTPγS is quantified using a scintillation counter, reflecting the level of G-protein activation.

-

-

Immunogold Electron Microscopy: This technique is used to determine the subcellular localization of DORs.[6]

-

Perfuse and fix the tissue of interest (e.g., spinal dorsal horn).

-

Prepare ultrathin sections of the tissue.

-

Incubate the sections with a primary antibody specific to the DOR.

-

Incubate with a secondary antibody conjugated to gold particles of a specific size.

-

Visualize the sections using an electron microscope. The gold particles appear as electron-dense dots, revealing the location of the DOR protein (e.g., on the plasma membrane vs. in intracellular vesicles).[6]

-

Conclusion and Future Directions

The delta-opioid receptor stands out as a compelling target for developing novel analgesics, especially for chronic pain conditions where its function is endogenously enhanced.[1][3] The reduced side-effect profile compared to MOR agonists makes DOR-targeted therapies a highly attractive alternative.[2] Future research will likely focus on developing biased agonists that preferentially activate analgesic signaling pathways over those causing tolerance or other side effects, and on strategies to promote the functional trafficking of DORs to the neuronal surface in pain states. The detailed protocols and pathways described herein provide a foundational framework for professionals engaged in this promising area of drug discovery.

References

- 1. Frontiers | The Delta-Opioid Receptor; a Target for the Treatment of Pain [frontiersin.org]

- 2. The Delta-Opioid Receptor; a Target for the Treatment of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The delta opioid receptor: an evolving target for the treatment of brain disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jneurosci.org [jneurosci.org]

- 5. Delta opioid receptor activation modulates affective pain and modality-specific pain hypersensitivity associated with chronic neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Delta Opioid Receptor Activation Modulates Affective Pain and Modality-Specific Pain Hypersensitivity Associated with Chronic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. Video: Opioid Receptors: Overview [jove.com]

- 9. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. Trafficking of central opioid receptors and descending pain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Naltrindole Hydrochloride: In Vivo Administration Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide antagonist of the delta-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[1][2] Its in vivo administration is a critical methodology for investigating the physiological and pathophysiological roles of DORs in a variety of biological processes, including analgesia, addiction, mood regulation, and even cancer progression.[3][4] This document provides detailed application notes and standardized protocols for the in vivo administration of naltrindole hydrochloride to facilitate reproducible and effective experimental design.

Mechanism of Action

Naltrindole functions by competitively binding to the delta-opioid receptor, thereby blocking the binding of endogenous and exogenous DOR agonists. This antagonistic action inhibits the downstream signaling cascade typically initiated by receptor activation. The delta-opioid receptor is a class A GPCR that, upon agonist binding, facilitates the exchange of GDP for GTP on the associated Gα subunit of the heterotrimeric G-protein complex. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effector systems.

Figure 1: Antagonistic action of Naltrindole on DOR signaling.

Quantitative Data Summary

The following tables summarize dosages and administration routes for naltrindole hydrochloride in various in vivo studies.

Table 1: Naltrindole Hydrochloride Administration in Mice

| Dose Range | Route of Administration | Vehicle | Key Application/Finding | Reference |

| 1 - 20 mg/kg | Intraperitoneal (i.p.) | 0.9% w/v Saline | Establishing non-toxic doses. Doses up to 20 mg/kg of some derivatives showed no acute toxicity. | [5] |

| 20 mg/kg | Subcutaneous (s.c.) | Not Specified | Antagonism of δ-selective agonist effects. | [1] |

| 5 mg/kg | Subcutaneous (s.c.) | Not Specified | Blockade of MDMA-induced hyperlocomotion. | [6] |

| 1 - 30 mg/kg | Not Specified | Not Specified | General range for animal studies without overt toxicity. | [4] |

Table 2: Naltrindole Hydrochloride Administration in Rats

| Dose Range | Route of Administration | Vehicle | Key Application/Finding | Reference |

| 3.0 - 30 µg | Intracisternal (i.c.) | Not Specified | Potentiation of cocaine's lethal effects, indicating a central mechanism of action. | [7] |

| 30 - 300 µg | Intravenous (i.v.) | Not Specified | Did not lower the lethal dose of cocaine, suggesting peripheral administration is less effective for this outcome. | [7] |

| 0.01 - 1 mg/kg | Intraperitoneal (i.p.) | Not Specified | Antagonism of antinociceptive effects of δ-agonists. | [8] |

| 10 - 20 mg/kg | Not Specified | Not Specified | Attenuation of alcohol intake. | [9] |

| 0.03 - 0.3 mg/kg | Subcutaneous (s.c.) | Not Specified | Prevention of sensitization to the rewarding effects of cocaine. | [10] |

| 1 mg/kg | Not Specified | Not Specified | Chronic treatment to study functional blockade of δ-receptors. | [11][12][13] |

| 10 mL/kg (volume) | Intraperitoneal (i.p.) | 0.9% w/v Saline | General administration protocol for toxicity assessment. | [5] |

Experimental Protocols

Protocol 1: Solution Preparation for In Vivo Administration

The choice of vehicle is critical for ensuring the solubility and bioavailability of naltrindole hydrochloride while minimizing toxicity.

A. Primary Recommended Vehicle: Sterile Isotonic Saline (0.9% w/v)

-

Accurately weigh the required amount of naltrindole hydrochloride powder in a sterile container.

-

Add sterile 0.9% saline to the desired final concentration.

-

Vortex or sonicate the solution until the compound is completely dissolved. Ensure the final solution is clear and free of particulates.

B. Alternative Formulation for Compounds with Limited Aqueous Solubility: Saline with a Co-solvent

-

Saline with DMSO:

-

Initially, dissolve the naltrindole hydrochloride in a minimal volume of 100% dimethyl sulfoxide (B87167) (DMSO).[3]

-

Gently vortex until the compound is fully dissolved to create a concentrated stock solution.[3]

-

Gradually add sterile 0.9% saline to the DMSO stock while vortexing to achieve the final desired drug concentration.[3]

-

Crucially, ensure the final concentration of DMSO is as low as possible (ideally ≤5-10%) to avoid solvent-induced toxicity. [3]

-

-

Saline with Ethanol and Tween 80:

-

A vehicle consisting of 5% ethanol, 5% Tween 80, and 90% saline can also be used.[3]

-

First, dissolve the naltrindole hydrochloride in ethanol.

-

Add Tween 80 and vortex to mix.

-

Bring the solution to the final volume with sterile 0.9% saline.

-

Protocol 2: In Vivo Administration via Intraperitoneal (i.p.) Injection in Rodents

This protocol outlines the standard procedure for intraperitoneal injection, a common route for systemic administration.

Figure 2: Workflow for preparing and administering Naltrindole via i.p. injection.

Procedure:

-

Animal Restraint: Properly restrain the rodent. For mice, this can be achieved by scruffing the neck and securing the tail. For rats, appropriate handling techniques should be used to expose the abdomen.

-

Injection Site: The preferred injection site is the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

-

Needle Insertion: Use a sterile needle (e.g., 25-27 gauge). Insert the needle at a 15-20 degree angle into the peritoneal cavity.

-

Aspiration: Gently pull back on the plunger to ensure the needle has not entered a blood vessel (indicated by blood in the syringe) or an organ. If blood or yellowish fluid (urine) appears, withdraw the needle and reinject at a different site with a fresh needle and syringe.

-

Injection: Slowly and steadily depress the plunger to administer the solution.[3]

-

Needle Withdrawal: Smoothly withdraw the needle and return the animal to its cage.[3]

-

Monitoring: Observe the animal for any signs of distress or adverse reactions following the injection.[3]

Important Considerations

-

Toxicity: While naltrindole is generally well-tolerated, it is crucial to establish non-toxic doses in your specific animal model and experimental conditions.[5] Higher doses (e.g., 100 µg i.c. in rats) have been shown to produce significant increases in heart rate and mean arterial pressure.[7]

-

Duration of Action: Naltrindole can have a long duration of action. Some studies have noted its effects lasting for at least 8 hours, and divided dosing schedules can extend this to over 24 hours.[9] This should be considered when designing experiments with repeated testing.

-

Selectivity: Naltrindole is highly selective for the delta-opioid receptor.[1][2] However, at very high concentrations, off-target effects may occur. It is good practice to include appropriate controls to confirm the specificity of the observed effects. Some studies have also reported non-opioid receptor-mediated effects.[14][15]

-

Animal Welfare: All in vivo procedures should be carried out in accordance with institutional and national guidelines for the ethical treatment of laboratory animals.

By following these detailed protocols and considering the key factors outlined, researchers can effectively utilize naltrindole hydrochloride as a tool to investigate the multifaceted roles of the delta-opioid receptor system in health and disease.

References

- 1. apexbt.com [apexbt.com]

- 2. Naltrindole - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of MDMA-induced behavioral and transcriptional effects by the delta opioid antagonist naltrindole in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naltrindole, a selective delta-opioid receptor antagonist, potentiates the lethal effects of cocaine by a central mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of the delta-opioid receptor antagonist naltrindole on antinociceptive responses to selective delta-agonists in post-weanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The delta-opioid receptor antagonist naltrindole prevents sensitization to the conditioned rewarding effects of cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Chronic naltrindole administration does not modify the inhibitory effect of morphine on vocalization responses in the tail electric stimulation test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of neonatal naltrindole treatment on antinociceptive and behavioral responses to mu and kappa agonists in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Postnatal naltrindole treatments induce behavioural modifications in preweanling rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]

Application Notes and Protocols for Naltrindole Hydrochloride in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of naltrindole (B39905) hydrochloride, a potent and highly selective δ-opioid receptor antagonist, in preclinical research involving mice and rats.[1] This document outlines recommended dosage ranges, detailed experimental protocols for various administration routes, and visual representations of its mechanism of action and experimental workflows.

Quantitative Data Summary

The following tables summarize reported dosages of naltrindole hydrochloride administered to mice and rats for a variety of experimental applications. It is crucial to note that the optimal dose can vary depending on the specific research question, the animal strain, and the experimental conditions. Therefore, these tables should be used as a guideline for dose-finding studies.

Table 1: Naltrindole Hydrochloride Dosage for Mice

| Administration Route | Dosage Range | Application/Effect | Reference |

| Intraperitoneal (i.p.) | 1 - 10 mg/kg | Antagonism of κ-opioid receptor agonist-induced effects | [2] |

| Intraperitoneal (i.p.) | 30 mg/kg (daily) | Inhibition of multiple myeloma cell proliferation in xenograft model | [3] |

| Intraperitoneal (i.p.) | 1 - 20 mg/kg | Assessment of toxicity and behavioral effects of naltrindole derivatives | [2] |

Table 2: Naltrindole Hydrochloride Dosage for Rats

| Administration Route | Dosage Range | Application/Effect | Reference |

| Intravenous (i.v.) | 30 - 300 µg | Potentiation of cocaine toxicity (no effect on lethal dose at this range) | [4] |

| Intravenous (i.v.) | 0.2 - 8.0 mg/kg | Cardioprotection in ischemia/reperfusion injury model | [5] |

| Intravenous (i.v.) | 1.25 - 5 µM (ex vivo) | Cardioprotection in isolated heart model | [6] |

| Intracisternal (i.c.) | 3.0 - 30 µg | Potentiation of the lethal effects of cocaine | [4] |

| Intraperitoneal (i.p.) | 1 mg/kg | Blockade of κ-agonist-induced diuresis | [2] |

| Intraperitoneal (i.p.) | 10 - 20 mg/kg | Attenuation of alcohol and saccharin (B28170) intake | [7] |

| Intraperitoneal (i.p.) | 1 mg/kg (chronic) | Study of functional interactions between δ- and µ-opioid receptors | [8] |

| Subcutaneous (s.c.) | 3 mg/kg | Antagonism of δ-opioid receptor-mediated effects | [8] |

Experimental Protocols

Preparation of Naltrindole Hydrochloride Solution

Materials:

-

Naltrindole hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO) (optional, for higher concentrations)[9]

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sterile 0.22 µm syringe filter (optional)[9]

Protocol:

-

Weighing: Accurately weigh the desired amount of naltrindole hydrochloride powder in a sterile container.

-

Solubilization:

-

For lower concentrations: Add the required volume of sterile 0.9% saline to the powder.[2] Vortex gently until the compound is completely dissolved.

-

For higher concentrations or compounds with limited aqueous solubility: First, dissolve the naltrindole hydrochloride in a minimal amount of DMSO.[9] Then, gradually add sterile 0.9% saline while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible (e.g., ≤20%) to minimize potential toxicity.[9]

-

-

Sterilization (Optional): If the solution was not prepared under aseptic conditions, it can be sterilized by passing it through a 0.22 µm syringe filter into a sterile vial.[9]

-

Storage: For short-term storage, solutions can be kept at -20°C. For long-term storage, it is recommended to aliquot the solution and store it at -80°C to prevent degradation from repeated freeze-thaw cycles.[9]

Administration Routes

Important Considerations:

-

All animal procedures must be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.

-

Use a new sterile syringe and needle for each animal to prevent cross-contamination and infection.[10]

-

Warm the injection solution to room or body temperature before administration to reduce animal discomfort.[10]

-

The injection volume should be appropriate for the size of the animal. For mice, a typical intraperitoneal injection volume is 10 ml/kg, and for rats, it is 1 ml/kg.[2]

Materials:

-

Prepared naltrindole hydrochloride solution

-

Sterile syringe (1 ml)

-

Sterile needle (25-27 gauge)[9]

-

70% ethanol (B145695) or other appropriate skin disinfectant

Protocol:

-

Restraint: Gently restrain the mouse by grasping the loose skin over the shoulders and neck to immobilize the head and body.

-

Positioning: Turn the mouse so its abdomen is facing upwards, with the head tilted slightly downwards. This allows the abdominal organs to shift cranially, reducing the risk of puncture.[4]

-

Site Identification: Locate the injection site in the lower right quadrant of the abdomen, lateral to the midline, to avoid the cecum and urinary bladder.[4][11]

-

Disinfection: Swab the injection site with an appropriate disinfectant.

-

Needle Insertion: Insert the needle, bevel up, at a 30-45 degree angle to the abdominal wall.[4][9]

-

Aspiration: Gently pull back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellowish fluid (indicating entry into the bladder) is aspirated. If fluid is drawn, withdraw the needle and reinject at a different site with a fresh needle and syringe.[11]

-

Injection: If aspiration is clear, slowly and steadily depress the plunger to administer the solution.[9]

-

Withdrawal and Monitoring: Smoothly withdraw the needle and return the animal to its cage.[9] Observe the animal for any signs of distress or adverse reactions.

Materials:

-

Prepared naltrindole hydrochloride solution

-

Sterile syringe (1 ml)

-

Sterile needle (27-30 gauge)

-

Restraining device for rats

-

Heat lamp or warm water bath

-

70% ethanol or other appropriate skin disinfectant

Protocol:

-

Restraint and Vein Dilation: Place the rat in a restraining device. To dilate the lateral tail veins and make them more visible, warm the tail using a heat lamp or by immersing it in warm water.

-

Site Identification and Disinfection: Identify one of the lateral tail veins. Disinfect the injection site with an appropriate antiseptic.

-

Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.

-

Confirmation of Placement: Proper placement is often confirmed by a "flash" of blood in the needle hub.

-

Injection: Slowly and steadily inject the solution. If swelling occurs at the injection site, the needle is not in the vein; withdraw it and re-attempt at a more proximal site.

-

Withdrawal and Hemostasis: After injection, withdraw the needle and apply gentle pressure to the site with a sterile gauze pad to prevent bleeding.

-

Monitoring: Return the animal to its cage and monitor for any adverse effects.

Visualizations

Signaling Pathway of Naltrindole Hydrochloride

Naltrindole hydrochloride acts as a selective antagonist at the δ-opioid receptor (DOR), a G-protein coupled receptor (GPCR).[9][12] By binding to the DOR, naltrindole prevents the binding of endogenous or exogenous opioid agonists, thereby inhibiting the downstream signaling cascade that these agonists would typically initiate.

Caption: Antagonistic action of Naltrindole on DOR signaling.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo study using naltrindole hydrochloride.

Caption: General in vivo experimental workflow for naltrindole.

References

- 1. Naltrindole, a highly selective and potent non-peptide delta opioid receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vivo and in vitro characterization of naltrindole-derived ligands at the κ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Naltrindole Inhibits Human Multiple Myeloma Cell Proliferation In Vitro and in a Murine Xenograft Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. research.vt.edu [research.vt.edu]

- 5. DigitalCommons@PCOM - Research Day: Pretreatment with Naltrindole Generates Dose Dependent Effects on Reduction of Infarct Size During Myocardial Ischemia Reperfusion in An In-Vivo Model [digitalcommons.pcom.edu]

- 6. "The Novel Cardioprotective Effects of Naltrindole to Mitigate Rigor Du" by Cameron Stinson [digitalcommons.pcom.edu]

- 7. The delta opioid receptor antagonist naltrindole attenuates both alcohol and saccharin intake in rats selectively bred for alcohol preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chronic naltrindole administration does not modify the inhibitory effect of morphine on vocalization responses in the tail electric stimulation test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. uac.arizona.edu [uac.arizona.edu]

- 11. animalstudyregistry.org [animalstudyregistry.org]

- 12. Structure of the δ-opioid receptor bound to naltrindole - PMC [pmc.ncbi.nlm.nih.gov]

Preparing Naltrindole Hydrochloride Stock Solutions: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naltrindole (B39905) hydrochloride is a potent and highly selective non-peptide antagonist of the delta-opioid receptor (δ-opioid receptor).[1][2][3] It demonstrates significantly greater affinity for the δ-opioid receptor compared to the mu (μ)- and kappa (κ)-opioid receptors.[4][5] This selectivity makes it an invaluable tool in neuroscience research for investigating the physiological and pathological roles of the δ-opioid receptor system. Naltrindole is frequently utilized in studies related to pain modulation, addiction, and other neurological processes.[4][6][7] This document provides detailed protocols for the preparation of Naltrindole hydrochloride stock solutions for in vitro and in vivo experimental use.

Physicochemical Properties and Solubility Data

Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.

| Property | Value | Reference |

| CAS Number | 111469-81-9 | [1][8] |

| Molecular Formula | C₂₆H₂₆N₂O₃ · HCl | [1][8] |

| Molecular Weight | 450.96 g/mol | [1][8] |

| Appearance | Crystalline solid | [2][9] |

| Purity | ≥95% to ≥99% (batch-specific) | [1][10] |

| Storage (Solid) | -20°C, desiccated | [1][8][9] |

The solubility of Naltrindole hydrochloride is a critical factor in preparing accurate and effective stock solutions. The following table summarizes its solubility in various common laboratory solvents.

| Solvent | Solubility | Reference |

| DMSO (Dimethyl Sulfoxide) | ≥ 5 mg/mL (to 100 mM) | [1][4][9] |

| Ethanol (B145695) | ≈ 10 mg/mL | [4][9] |

| Water | Soluble to 25 mM | [1] |

| Methanol | 4.5 mg/mL | [8] |

| DMF (Dimethylformamide) | ≈ 5 mg/mL | [4][9] |

| Ethanol:PBS (pH 7.2) (1:1) | ≈ 0.5 mg/mL | [4][9] |

Mechanism of Action: Delta-Opioid Receptor Antagonism